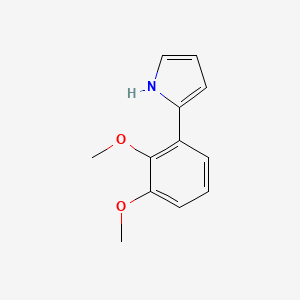

2-(2,3-dimethoxyphenyl)-1H-pyrrole

Descripción

2-(2,3-Dimethoxyphenyl)-1H-pyrrole is a heterocyclic aromatic compound featuring a pyrrole ring substituted with a 2,3-dimethoxyphenyl group. The methoxy substituents at the 2- and 3-positions of the phenyl ring introduce steric and electronic effects that influence its chemical reactivity and biological activity. This compound is often synthesized via palladium-catalyzed cross-coupling reactions, as demonstrated in regioselective synthesis protocols involving aryl boronic esters and halogenated precursors . Its molecular formula is C₁₂H₁₃NO₂, with a molecular weight of 203.24 g/mol (calculated).

Key spectral data includes ¹H NMR (δ: 6.80–7.20 ppm for aromatic protons) and ¹³C NMR (δ: 56.2, 60.3 ppm for methoxy carbons) . The compound’s structural complexity makes it a candidate for pharmacological studies, particularly in dopamine receptor binding, as seen in analogs with modified substituents .

Propiedades

Fórmula molecular |

C12H13NO2 |

|---|---|

Peso molecular |

203.24 g/mol |

Nombre IUPAC |

2-(2,3-dimethoxyphenyl)-1H-pyrrole |

InChI |

InChI=1S/C12H13NO2/c1-14-11-7-3-5-9(12(11)15-2)10-6-4-8-13-10/h3-8,13H,1-2H3 |

Clave InChI |

ZEMVYMDHTRGXLX-UHFFFAOYSA-N |

SMILES canónico |

COC1=CC=CC(=C1OC)C2=CC=CN2 |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Structural Modifications and Electronic Effects

Table 1: Key Structural and Spectral Comparisons

Key Observations :

- Electronic Effects: The 3-cyano substituent in 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile introduces electron-withdrawing effects, reducing electron density on the pyrrole ring compared to the parent compound .

- Steric Hindrance: The 2,3-dimethoxyphenyl group creates steric bulk, which influences regioselectivity in reactions such as acylation.

Thermal and Stability Properties

- Thermal Degradation: Derivatives with electron-withdrawing groups (e.g., 3-cyano) exhibit higher thermal stability (decomposition >250°C) compared to the parent compound (~200°C) .

- Crystallinity: X-ray diffraction studies of 4-(2,3-dimethoxyphenyl)-1H-pyrrole-3-carbonitrile reveal planar geometry with intermolecular hydrogen bonds stabilizing the crystal lattice, a feature absent in non-polar analogs like 2-(2-methoxyphenyl)-1H-pyrrole .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.